(2-Aminopyrimidin-5-yl)methanol

Description

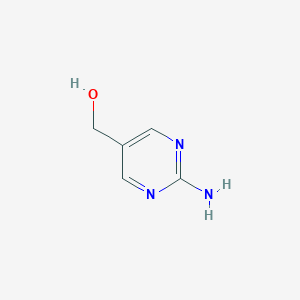

Structure

2D Structure

Properties

IUPAC Name |

(2-aminopyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGGQZDIPXLGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616357 | |

| Record name | (2-Aminopyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120747-85-5 | |

| Record name | 2-Amino-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120747-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Aminopyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminopyrimidin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Aminopyrimidin-5-yl)methanol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of (2-Aminopyrimidin-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its synthesis, physical and chemical properties, and potential applications, with a focus on experimental protocols and data presentation.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental building block in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of an amino group and a hydroxymethyl group on the pyrimidine ring makes this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest possibilities for its use as a pharmacophore in the design of enzyme inhibitors or receptor ligands.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of a carbonyl group at the 5-position of the 2-aminopyrimidine ring. A common and effective method is the reduction of the corresponding carboxylic acid ester, methyl 2-aminopyrimidine-5-carboxylate, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

dot

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of Methyl 2-aminopyrimidine-5-carboxylate

This protocol is based on established procedures for the reduction of esters with lithium aluminum hydride.

Materials:

-

Methyl 2-aminopyrimidine-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Magnetic stirrer

Procedure:

-

Reaction Setup: A dry three-necked flask is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran under a nitrogen atmosphere. The flask is cooled in an ice bath.

-

Addition of Ester: A solution of methyl 2-aminopyrimidine-5-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition rate is controlled to maintain a gentle reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction flask is cooled again in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This is an exothermic process and should be performed with caution.

-

Workup: The resulting granular precipitate is removed by filtration and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and its precursor is provided below.

| Property | This compound | Methyl 2-aminopyrimidine-5-carboxylate |

| CAS Number | 120747-85-5 | 308348-93-8 |

| Molecular Formula | C₅H₇N₃O | C₆H₇N₃O₂ |

| Molecular Weight | 125.13 g/mol | 153.14 g/mol |

| Physical Form | Solid | Solid |

| Boiling Point | 396.3 °C at 760 mmHg | 344.2 °C at 760 mmHg[1] |

| Storage Conditions | 4°C, protect from light | 4°C, protect from light[1] |

Spectroscopic Data

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

-CH₂OH (methylene protons): A singlet or doublet around 4.4-4.6 ppm.

-

-OH (hydroxyl proton): A broad singlet, chemical shift is concentration and temperature-dependent.

-

-NH₂ (amino protons): A broad singlet around 6.5-7.0 ppm.

-

Pyrimidine ring protons (H4 and H6): Two singlets in the aromatic region, typically between 8.0 and 8.5 ppm.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

-CH₂OH (methylene carbon): Around 60-65 ppm.

-

Pyrimidine ring carbons:

-

C2 (attached to NH₂): ~163 ppm

-

C4 and C6: ~158-160 ppm

-

C5 (attached to CH₂OH): ~120-125 ppm

-

Applications in Drug Development

While specific biological activities for this compound are not extensively documented in the public domain, the 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminopyrimidine have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The presence of both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor/donor (-CH₂OH) group makes this compound an attractive starting material for the synthesis of compound libraries for screening against various biological targets. For instance, these functional groups can be readily modified to introduce different substituents, allowing for the exploration of structure-activity relationships (SAR).

dot

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis via the reduction of methyl 2-aminopyrimidine-5-carboxylate is a feasible and scalable route. The functional groups present in the molecule offer multiple points for chemical modification, making it an ideal scaffold for the generation of diverse compound libraries for biological screening. Further research into the biological activities of derivatives of this compound is warranted to explore its full therapeutic potential.

References

Technical Guide: (2-Aminopyrimidin-5-yl)methanol (CAS No. 120747-85-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyrimidin-5-yl)methanol is a heterocyclic organic compound belonging to the 2-aminopyrimidine class of molecules. The 2-aminopyrimidine scaffold is of significant interest in medicinal chemistry, as its derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a technical overview of this compound, summarizing its chemical properties, synthesis, and known reactivity. While this specific compound is primarily documented as a chemical intermediate, the broader therapeutic potential of the 2-aminopyrimidine class underscores its relevance in drug discovery and development programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. Please note that some of these values are predicted.

| Property | Value | Source |

| CAS Number | 120747-85-5 | N/A |

| Molecular Formula | C₅H₇N₃O | N/A |

| Molecular Weight | 125.13 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Boiling Point (Predicted) | 396.3 ± 34.0 °C | N/A |

| Density (Predicted) | 1.360 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 13.36 ± 0.10 | N/A |

| Storage | 2-8°C, protect from light | N/A |

Spectroscopic Data

Limited spectroscopic data is publicly available for this compound. The following has been reported in the context of its synthesis:

| Spectroscopy | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.16 (s, 2H), 6.50 (br s, 2H), 4.99 (t, 1H), 4.26 (d, 2H) |

| GCMS (m/z) | 125.0 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the reduction of 2-amino-5-pyrimidinecarboxaldehyde.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

To a stirred solution of 2-amino-5-pyrimidinecarboxaldehyde (500 mg, 4.06 mmol) in methanol (6 mL), add sodium borohydride (200 mg, 5.28 mmol) in batches at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 5% methanol in dichloromethane. The Rf value of the product is approximately 0.3.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (100-200 mesh) using a gradient elution from dichloromethane to a 7.5% methanol in dichloromethane solution.

-

Collect the fractions containing the target product and concentrate to yield this compound as a light yellow solid.

Synthesis of 5-(chloromethyl)pyrimidin-2-amine hydrochloride

This compound can be used as a starting material for the synthesis of 5-(chloromethyl)pyrimidin-2-amine.

References

Technical Guide: (2-Aminopyrimidin-5-yl)methanol - Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyrimidin-5-yl)methanol, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including several approved drugs. This technical guide provides a comprehensive overview of the known physical and chemical properties, putative synthesis and purification protocols, and the potential biological significance of this compound, with a particular focus on its relevance to drug development professionals. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates information on closely related compounds and relevant biological pathways to provide a valuable resource for researchers.

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 2-Aminopyrimidine (Parent Compound) | (4-Amino-2-methylpyrimidin-5-yl)methanol (Analogue) |

| CAS Number | 120747-85-5[1] | 109-12-6 | 73-67-6 |

| Molecular Formula | C₅H₇N₃O[1] | C₄H₅N₃ | C₆H₉N₃O |

| Molecular Weight | 125.13 g/mol [1] | 95.11 g/mol | 139.16 g/mol [2] |

| Melting Point | Not Reported | 124-127 °C | 198 °C[2] |

| Boiling Point | Not Reported | 158 °C (at 186.0 mbar) | Not Reported |

| Solubility | Not Reported | Soluble in water, acetic acid, alcohol, acetone, and chloroform; slightly soluble in ether and benzene. | Not Reported |

| pKa | Not Reported | Not Reported | Not Reported |

Spectral Data

Detailed spectral analyses for this compound are not publicly available. However, the expected spectral characteristics can be inferred from the analysis of related pyrimidine derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methylene protons of the methanol group, the hydroxyl proton, and the amine protons. The chemical shifts and coupling constants would be influenced by the electron-donating and withdrawing nature of the substituents.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbon atoms of the pyrimidine ring and the methanol substituent.

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for N-H stretching of the primary amine, O-H stretching of the alcohol, C-N stretching, and C=C and C=N stretching of the aromatic ring. For example, in related 2-aminopyrimidine derivatives, N-H asymmetric and symmetric stretching vibrations are observed in the range of 3324-3182 cm⁻¹.[3] Aromatic C-H stretching is typically weak and appears around 2960 cm⁻¹, while N-H in-plane bending is observed near 1648 cm⁻¹.[3]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as water (H₂O) from the methanol group or cleavage of the hydroxymethyl group.[4][5]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature, a plausible and efficient synthesis can be designed based on established methods for similar 5-hydroxymethylpyrimidines.[6]

Synthesis of this compound (Proposed)

A common route to 5-hydroxymethylpyrimidines involves the reduction of the corresponding 5-carboxylate ester.[6]

Workflow for the Proposed Synthesis of this compound

Caption: A proposed workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation: To a stirred solution of ethyl 2-aminopyrimidine-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, slowly add a solution of lithium aluminium hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous THF.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C. The resulting mixture is stirred until a granular precipitate forms.

-

Filtration and Extraction: The solid is removed by filtration and washed with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol)[7] or by column chromatography on silica gel.[8]

Purification Protocols

Recrystallization: This is a standard technique for purifying solid organic compounds.[9][10]

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography: For purification of polar aminopyrimidine compounds, both normal-phase and reverse-phase chromatography can be employed.[8][11]

Logical Flow for Selecting a Purification Strategy

Caption: A decision-making workflow for the purification of aminopyrimidine derivatives.

-

Normal-Phase: A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Reverse-Phase HPLC: For highly polar compounds that may not retain well on normal-phase silica, reverse-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape, can be effective.[8]

Biological Significance and Drug Development Context

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in several anticancer drugs. A key area of interest for this class of compounds is the inhibition of β-glucuronidase.[12][13][14]

The Role of β-Glucuronidase in Disease and Drug Metabolism

β-Glucuronidase is an enzyme that cleaves glucuronic acid from various substrates.[13][15] This process, known as deglucuronidation, plays a critical role in several physiological and pathological processes.

-

Drug Metabolism and Toxicity: In the liver, many drugs are detoxified by conjugation with glucuronic acid, which makes them more water-soluble and easily excretable. However, β-glucuronidase produced by gut microbiota can reverse this process in the gastrointestinal tract, reactivating the drug. This can lead to localized toxicity, as seen with the anticancer drug irinotecan (CPT-11).[12][14][16]

-

Carcinogenesis: Elevated levels of β-glucuronidase are found in some cancerous tissues.[17] The enzyme can reactivate glucuronidated pro-carcinogens in the gut, contributing to the risk of colon cancer.[13][14] It has also been implicated in estrogen-driven cancers like breast and ovarian cancer by deconjugating estrogen glucuronides, leading to their reabsorption and circulation.[13]

β-Glucuronidase as a Therapeutic Target

Inhibition of gut microbial β-glucuronidase is a promising strategy to mitigate the side effects of certain chemotherapies and potentially reduce the risk of some cancers.[12][14] Small molecule inhibitors can selectively target bacterial β-glucuronidase without affecting the human ortholog, which is important for normal physiology.[12]

Signaling Pathway: β-Glucuronidase-Mediated Drug Reactivation and Inhibition

Caption: The role of β-glucuronidase in drug reactivation and the potential therapeutic intervention.

While this compound has not been specifically evaluated as a β-glucuronidase inhibitor in the reviewed literature, its structural similarity to other known inhibitors suggests it is a candidate worthy of investigation for this therapeutic target.

Conclusion

This compound is a chemical entity with significant potential for further research and development. While comprehensive data on its specific physical and chemical properties are yet to be published, this guide provides a framework for its synthesis and purification based on established chemical principles for related compounds. The established role of the 2-aminopyrimidine scaffold in biologically active molecules, particularly as inhibitors of β-glucuronidase, positions this compound as a compound of interest for researchers in oncology and drug metabolism. Further studies are warranted to fully characterize this molecule and explore its therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijirset.com [ijirset.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Insights into Microbial β-Glucuronidase Inhibition to Abrogate CPT-11 Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of gut microbial β-glucuronidases in carcinogenesis and cancer treatment: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. pnas.org [pnas.org]

- 17. A minimal toxicity approach to cancer therapy: possible role of beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2-Aminopyrimidin-5-yl)methanol: Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of (2-Aminopyrimidin-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, with the CAS number 120747-85-5, is a substituted pyrimidine featuring an amino group at the 2-position and a hydroxymethyl group at the 5-position.[1] Its chemical structure is presented below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 120747-85-5 | [1] |

| Molecular Formula | C₅H₇N₃O | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 396.3 ± 34.0 °C (Predicted) | [3] |

| Density | 1.360 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 13.36 ± 0.10 (Predicted) | [3] |

| Storage | 2-8°C, protect from light | [1][3] |

Synthesis

A common and effective method for the synthesis of this compound is the reduction of 2-amino-5-pyrimidinecarboxaldehyde.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-Amino-5-pyrimidinecarboxaldehyde

This protocol is based on established reduction methods for aromatic aldehydes.

Materials:

-

2-Amino-5-pyrimidinecarboxaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Silica gel (100-200 mesh)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-pyrimidinecarboxaldehyde (e.g., 500 mg, 4.06 mmol) in methanol (6 mL).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (e.g., 200 mg, 5.28 mmol) to the solution in small portions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.[3]

-

Monitor the reaction progress by TLC, using a mobile phase of 5% methanol in dichloromethane. The product should have an Rf value of approximately 0.3.[3]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

The resulting residue is then purified by column chromatography on silica gel.

-

Elute the column with a gradient of dichloromethane to 7.5% methanol in dichloromethane.[3]

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a light yellow solid. A yield of approximately 67% can be expected.[3]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.16 (s, 2H, pyrimidine-H), 6.50 (br s, 2H, -NH₂), 4.99 (t, 1H, -OH), 4.26 (d, 2H, -CH₂-)[3] |

| GC-MS | m/z: 125.0 [M]⁺[3] |

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminopyrimidine have demonstrated a wide range of biological activities, including:

-

Antimicrobial Properties: The 2-aminopyrimidine core is present in numerous compounds with antibacterial and antifungal activities.[3]

-

Anticancer Activity: Several approved anticancer drugs, such as Imatinib and Palbociclib, feature the 2-aminopyrimidine moiety, often targeting protein kinases.

-

Enzyme Inhibition: Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of enzymes like β-glucuronidase, which is implicated in various diseases.

The presence of the hydroxymethyl group on this compound provides a valuable handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening in various biological assays.

Caption: Potential research applications of this compound.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is straightforward via the reduction of the corresponding aldehyde. While detailed characterization data is partially available, further spectroscopic analysis is recommended. The established biological significance of the 2-aminopyrimidine scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents.

References

The Diverse Biological Activities of 2-Aminopyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an attractive pharmacophore for designing ligands that target a wide array of biological macromolecules. This technical guide provides an in-depth overview of the significant biological activities of 2-aminopyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

2-Aminopyrimidine derivatives have demonstrated considerable potential as anticancer agents, primarily through their action as kinase inhibitors. By targeting kinases involved in cancer cell proliferation, survival, and signaling, these compounds offer a promising avenue for the development of targeted cancer therapies.

Kinase Inhibition

A significant number of 2-aminopyrimidine derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Several 2-aminopyrimidine derivatives have been developed as FLT3 inhibitors. For instance, some derivatives have shown potent inhibitory activities against both wild-type FLT3 and its mutated forms.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is also implicated in cancer. Some 2-aminopyrimidine derivatives have been designed as dual inhibitors of both CDKs and HDACs, a strategy that can lead to synergistic anticancer effects.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminopyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | HCT116 (Colon) | 89.24 | [1] |

| Derivative B | MCF7 (Breast) | 89.37 | [1] |

| Derivative C | A2780 (Ovarian) | 0.76 - 2.82 | [2] |

| Derivative D | MV4-11 (AML) | 0.83 | |

| Derivative E | MOLM-13 (AML) | 10.55 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

2-aminopyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminopyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Aminopyrimidine derivatives have shown promising activity against a range of bacteria and fungi, making them a valuable scaffold for the development of new anti-infective drugs.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 2-aminopyrimidine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative F | Staphylococcus aureus | 16.26 | [3] |

| Derivative G | Bacillus subtilis | 17.34 | [3] |

| Derivative H | Escherichia coli | 17.34 | [3] |

| Derivative I | Aspergillus niger | 17.34 | [3] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Mueller-Hinton agar plates

-

Bacterial strain of interest

-

Sterile cotton swabs

-

Sterile saline or broth

-

McFarland turbidity standard (0.5)

-

Paper disks impregnated with known concentrations of 2-aminopyrimidine derivatives

-

Sterile forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Disk Placement: Using sterile forceps, place the paper disks impregnated with the 2-aminopyrimidine derivatives onto the surface of the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. 2-Aminopyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected 2-aminopyrimidine derivatives, expressed as IC50 values for the inhibition of cyclooxygenase (COX) enzymes.

| Compound ID | Target | IC50 (µM) | Reference |

| Derivative J | COX-2 | 0.04 | [4] |

| Derivative K | COX-2 | 0.62 | [4] |

| Derivative L | COX-2 | 0.25 | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (e.g., 1% in sterile saline)

-

2-aminopyrimidine derivatives

-

Vehicle (e.g., saline, DMSO)

-

Pletysmometer or calipers for measuring paw volume

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into groups (e.g., vehicle control, positive control with a known anti-inflammatory drug, and test groups for different doses of the 2-aminopyrimidine derivative).

-

Compound Administration: Administer the 2-aminopyrimidine derivative or vehicle to the respective groups, typically via oral or intraperitoneal injection, a set time before carrageenan injection.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of edema inhibition for each test group compared to the vehicle control group at each time point.

Conclusion

The 2-aminopyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, highlight the versatility of this chemical moiety. This technical guide provides a foundational understanding of these activities, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper comprehension of the mechanisms of action and the methodologies employed in the evaluation of these promising compounds. Further research into the structure-activity relationships and optimization of lead compounds will undoubtedly lead to the development of novel and effective drugs based on the 2-aminopyrimidine core.

References

- 1. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hardydiagnostics.com [hardydiagnostics.com]

- 3. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Ascendancy of 2-Aminopyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility. This technical guide provides an in-depth exploration of novel 2-aminopyrimidine-based derivatives, focusing on their synthesis, diverse biological applications, and the crucial structure-activity relationships that govern their therapeutic potential. This document serves as a comprehensive resource, amalgamating key data and methodologies to aid in the ongoing development of next-generation therapeutics.

The Broad Therapeutic Spectrum of 2-Aminopyrimidine Derivatives

Derivatives of 2-aminopyrimidine have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for treating a multitude of diseases.[1][2][3] Their success is partly attributed to the core structure's ability to engage in various biological interactions, such as hydrogen bonding and dipole-dipole interactions, which enhances their binding affinity to a wide array of biological targets.[3] Marketed drugs containing the 2-aminopyrimidine moiety, such as imatinib, palbociclib, and ribociclib, underscore the clinical significance of this chemical class.[2][4]

The biological activities of these derivatives are extensive, encompassing:

-

Anticancer: Many 2-aminopyrimidine derivatives function as potent kinase inhibitors, targeting enzymes like FLT3, JAK2, CDK, and HDAC that are crucial for cancer cell proliferation and survival.[5][6][7][8][9]

-

Antimicrobial: This class of compounds has shown significant efficacy against a broad spectrum of microbial pathogens, offering a promising avenue in the fight against antimicrobial resistance.[1][3][10]

-

Enzyme Inhibition: Beyond kinases, these derivatives have been identified as potent inhibitors of other enzymes, such as β-glucuronidase, which is implicated in conditions like colon cancer and renal diseases.[4][11]

-

Anti-inflammatory and Antinociceptive: Certain derivatives have been developed as antagonists for the histamine H4 receptor, demonstrating potential in treating inflammatory conditions and pain.[12]

-

Antiplatelet Aggregation: Novel 2-aminopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation.[13]

-

Biofilm Modulation: Some derivatives have the ability to modulate bacterial biofilm formation, which is a key factor in chronic infections and antibiotic resistance.[14]

Synthesis Strategies for 2-Aminopyrimidine Derivatives

A variety of synthetic routes have been developed to access diverse 2-aminopyrimidine derivatives. The choice of method often depends on the desired substitution pattern on the pyrimidine ring.

Condensation Reactions

A common and versatile method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[1][15] This approach allows for the direct synthesis of 5- and 6-substituted 2-aminopyrimidines.

Nucleophilic Substitution

Another widely employed strategy is the nucleophilic substitution on a pre-functionalized pyrimidine ring, such as 2-amino-4,6-dichloropyrimidine.[2][4][11] This method is particularly useful for introducing various amine substituents at the 4- and 6-positions.

Quantitative Data Summary

The following tables summarize the biological activities of representative 2-aminopyrimidine derivatives from various studies, providing a comparative overview of their potency.

Table 1: β-Glucuronidase Inhibitory Activity [4]

| Compound | Substitution | IC50 (µM) |

| 24 | 4-(hexyloxy)aniline | 2.8 ± 0.10 |

| 8 | 4-methoxyaniline | 72.0 ± 6.20 |

| 9 | 4-ethoxyaniline | 126.43 ± 6.16 |

| 23 | 4-butylaniline | 126.43 ± 6.16 |

| 22 | 4-ethylaniline | 300.25 ± 12.5 |

| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |

Table 2: Kinase Inhibitory Activity [5][6]

| Compound | Target Kinase(s) | IC50 (nM) |

| 30 | FLT3 | 1.5 |

| 36 | FLT3 | 7.2 |

| 8e | CDK9 / HDAC1 | 88.4 / 168.9 |

| 9e | FLT3 / HDAC1 / HDAC3 | 30.4 / 52.4 / 14.7 |

Table 3: Biofilm Modulation Activity [14]

| Compound | Bacterial Strain | Biofilm Inhibition (%) at 200 µM | IC50 (µM) |

| 10 | MRSA | 80.1 | 84 |

| MSSA | 83.9 | 128 | |

| P. aeruginosa | 52.5 | 200 | |

| 15 | MRSA | 85.5 | 72 |

| MSSA | Marginal | 344 |

Table 4: Antiplatelet Aggregation Activity [13]

| Compound | Inducer | IC50 (µM) |

| Ia | Arachidonic Acid | 36.75 |

| Ib | Arachidonic Acid | 72.4 |

| IB | Arachidonic Acid | 62.5 |

| II16 | Arachidonic Acid | 80 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Substitution[4][11]

A mixture of finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) is heated under solvent-free conditions at 80–90 °C. The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane and ethyl acetate solvent system. Upon completion, distilled water is added to the reaction mixture. The resulting precipitate is filtered and crystallized from ethanol. If a precipitate does not form, the water is removed under vacuum, and the crude product is purified by crystallization from ethanol.

In Vitro β-Glucuronidase Inhibition Assay[4]

The β-glucuronidase inhibitory activity is determined spectrophotometrically. The assay mixture contains 185 µL of 0.1 M acetate buffer (pH 5.0), 5 µL of the test compound solution, and 5 µL of β-glucuronidase enzyme solution. The mixture is incubated at 37 °C for 30 minutes. The reaction is initiated by adding 5 µL of the substrate (p-nitrophenyl-β-D-glucuronide). The absorbance is measured at 405 nm using a microplate reader. D-saccharic acid 1,4-lactone is used as the standard inhibitor. The percentage inhibition is calculated, and the IC50 values are determined using statistical software.

Kinase Inhibition Assay (General Principle)[5][8]

The inhibitory activity of the compounds against specific kinases is typically evaluated using in vitro kinase assays. These assays often employ methods like Homogeneous Time-Resolved Fluorescence (HTRF) or mobility shift assays. The general principle involves incubating the kinase, a specific substrate (often a peptide), ATP, and the test compound. The extent of substrate phosphorylation is then measured, which is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from dose-response curves.

Biofilm Formation Inhibition Assay[14]

Bacterial strains are grown overnight in appropriate media. The cultures are then diluted and added to the wells of a microtiter plate containing various concentrations of the test compounds. The plates are incubated to allow for biofilm formation. After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the amount of biofilm. The percentage of biofilm inhibition is calculated relative to a control without any compound, and IC50 values are determined.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key concepts in the discovery and mechanism of action of 2-aminopyrimidine derivatives.

General Kinase Inhibition Signaling Pathway

The following diagram illustrates the general mechanism by which 2-aminopyrimidine-based kinase inhibitors block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways involved in cell proliferation and survival.

Caption: General mechanism of kinase inhibition by 2-aminopyrimidine derivatives.

Drug Discovery Workflow for Novel 2-Aminopyrimidine Derivatives

This diagram outlines a typical workflow for the discovery and development of novel 2-aminopyrimidine-based therapeutic agents.

Caption: A typical drug discovery workflow for 2-aminopyrimidine derivatives.

Conclusion and Future Directions

The 2-aminopyrimidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. The diverse biological activities and established synthetic accessibility of these compounds ensure their continued relevance in drug discovery. Future research will likely focus on the development of derivatives with enhanced selectivity for their targets to minimize off-target effects and improve safety profiles. Furthermore, the exploration of novel biological targets for this versatile scaffold holds the promise of addressing unmet medical needs across a wide spectrum of diseases. The ongoing efforts in this field are poised to deliver the next generation of innovative medicines.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Spectroscopic and Synthetic Overview of (2-Aminopyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminopyrimidin-5-yl)methanol (CAS No: 120747-85-5) is a heterocyclic compound featuring the 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry. Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a technical overview of the spectroscopic characteristics and a representative synthetic route for this compound. Due to the limited availability of experimental data in peer-reviewed literature, this guide utilizes predicted and typical spectroscopic data to serve as a reference for researchers.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 120747-85-5

-

Molecular Formula: C₅H₇N₃O

-

Molecular Weight: 125.13 g/mol

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for this compound. This data is intended for reference and should be confirmed with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.2 | s | 2H | Pyrimidine C4-H, C6-H |

| ~6.5 | br s | 2H | -NH₂ |

| ~5.2 | t | 1H | -OH |

| ~4.4 | d | 2H | -CH₂OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~163 | C2 |

| ~158 | C4, C6 |

| ~120 | C5 |

| ~60 | -CH₂OH |

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450-3300 | Strong, Broad | O-H Stretch | Alcohol |

| 3350-3150 | Medium | N-H Stretch | Primary Amine |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyrimidine) |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| 1650-1550 | Strong | C=N, C=C Stretch | Pyrimidine Ring |

| 1640-1560 | Medium | N-H Bend | Primary Amine |

| 1400-1200 | Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 125 | [M]⁺ (Molecular Ion) |

| 108 | [M-OH]⁺ |

| 96 | [M-CH₂OH]⁺ |

| 79 | Fragmentation of pyrimidine ring |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a suitable precursor such as 2-amino-5-formylpyrimidine or a 2-aminopyrimidine-5-carboxylate ester. A representative procedure using the reduction of an ester is detailed below.

Scheme 1: Synthesis of this compound

Procedure:

-

Reaction Setup: To a stirred solution of ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

-

Extraction and Drying: Combine the organic filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Typically, 16-64 scans are acquired with a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically run, requiring 1024-4096 scans with a relaxation delay of 2-5 seconds, depending on the sample concentration.

-

General Protocol for FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Perform a background scan of the empty spectrometer or the clean ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

General Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile), via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Biological Context and Significance

The 2-aminopyrimidine moiety is a well-established pharmacophore found in numerous biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, as well as its rigid scaffold, makes it an attractive starting point for the design of enzyme inhibitors and receptor ligands.

This compound, with its primary amino and hydroxyl functional groups, serves as a versatile building block for the synthesis of a library of derivatives. These derivatives can be screened for various biological activities, potentially leading to the identification of novel therapeutic agents.

Conclusion

This technical guide provides a foundational set of spectroscopic and synthetic data for this compound. While the spectroscopic data presented is largely predictive, it offers a valuable starting point for the characterization of this compound. The outlined synthetic and analytical protocols are based on established methodologies and can be adapted by researchers in the field. The biological significance of the 2-aminopyrimidine core underscores the potential of this compound as a key intermediate in drug discovery programs. Experimental verification of the data provided herein is strongly recommended.

Navigating the Chemical Landscape: A Technical Guide to the Solubility and Stability of Aminopyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Understanding the physicochemical properties of these compounds, particularly their solubility and stability, is paramount for successful drug discovery and development. Poor aqueous solubility can hinder oral bioavailability and complicate formulation, while instability can lead to loss of efficacy and the formation of potentially toxic degradation products. This in-depth technical guide provides a comprehensive overview of the solubility and stability of aminopyrimidine compounds, offering valuable data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Solubility of Aminopyrimidine Compounds

The solubility of aminopyrimidine derivatives is a critical determinant of their biological activity and therapeutic potential. It is influenced by a multitude of factors including the physicochemical properties of the compound itself, the nature of the solvent, pH, and temperature.[1]

General Solubility Characteristics

Generally, aminopyrimidines exhibit moderate solubility in water, a property attributed to the hydrogen bonding capacity of the amino group.[2] Their solubility is significantly better in polar organic solvents like methanol and ethanol.[2] Conversely, they are poorly soluble in non-polar organic solvents.[2] The position and nature of substituents on the pyrimidine ring can dramatically alter these characteristics. For instance, the introduction of polar functional groups tends to enhance aqueous solubility, whereas non-polar moieties decrease it.[3]

Quantitative Solubility Data

The following tables summarize the reported solubility of 2-aminopyrimidine and other derivatives in various solvents at different temperatures. This data is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

Table 1: Molar Solubility of 2-Aminopyrimidine in Various Organic Solvents at Different Temperatures

| Solvent | 272.65 K | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.35 K |

| Cyclopentanone | - | 0.201 | 0.222 | 0.245 | 0.271 | 0.299 | 0.330 | 0.364 | 0.402 | 0.444 | 0.490 |

| Cyclohexanone | - | 0.178 | 0.197 | 0.218 | 0.241 | 0.266 | 0.294 | 0.325 | 0.359 | 0.396 | 0.437 |

| Ethyl formate | - | 0.119 | 0.133 | 0.148 | 0.165 | 0.184 | 0.204 | 0.227 | 0.251 | 0.278 | 0.307 |

| Methanol | 0.089 | 0.099 | 0.110 | 0.122 | 0.135 | 0.150 | 0.166 | 0.184 | 0.203 | 0.224 | 0.247 |

| Ethyl acetate | - | 0.083 | 0.093 | 0.104 | 0.116 | 0.130 | 0.145 | 0.161 | 0.179 | 0.199 | 0.220 |

| Butanone | - | 0.076 | 0.086 | 0.096 | 0.108 | 0.121 | 0.135 | 0.151 | 0.168 | 0.186 | 0.207 |

| Methyl acetate | - | 0.074 | 0.083 | 0.093 | 0.104 | 0.116 | 0.130 | 0.145 | 0.161 | 0.179 | 0.199 |

| Acetone | - | 0.071 | 0.080 | 0.090 | 0.101 | 0.113 | 0.126 | 0.141 | 0.157 | 0.174 | 0.193 |

| n-Propanol | 0.059 | 0.066 | 0.074 | 0.083 | 0.093 | 0.104 | 0.116 | 0.129 | 0.144 | 0.160 | 0.178 |

| Ethanol | 0.057 | 0.064 | 0.072 | 0.081 | 0.091 | 0.102 | 0.114 | 0.127 | 0.141 | 0.157 | 0.174 |

| 2-Pentanone | - | 0.051 | 0.058 | 0.065 | 0.073 | 0.082 | 0.092 | 0.103 | 0.115 | 0.128 | 0.142 |

| n-Butanol | 0.043 | 0.049 | 0.055 | 0.062 | 0.070 | 0.079 | 0.088 | 0.099 | 0.110 | 0.123 | 0.137 |

| Isobutanol | 0.038 | 0.043 | 0.049 | 0.055 | 0.062 | 0.070 | 0.079 | 0.088 | 0.099 | 0.110 | 0.123 |

| Isopropanol | 0.037 | 0.042 | 0.048 | 0.054 | 0.061 | 0.069 | 0.077 | 0.087 | 0.097 | 0.108 | 0.121 |

| Isopentanol | 0.031 | 0.035 | 0.040 | 0.045 | 0.051 | 0.058 | 0.065 | 0.073 | 0.082 | 0.092 | 0.103 |

| n-Pentanol | 0.030 | 0.034 | 0.039 | 0.044 | 0.050 | 0.056 | 0.063 | 0.071 | 0.080 | 0.089 | 0.100 |

| Acetonitrile | - | 0.021 | 0.024 | 0.027 | 0.031 | 0.035 | 0.039 | 0.044 | 0.049 | 0.055 | 0.062 |

Data extracted from a study by a research group and presented as mole fraction solubility.

Table 2: Mass Fraction Solubility of Substituted Pyrimidine Derivatives in Methanol at Different Temperatures

| Compound (R-group) | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| 4-OH, 3-OCH3 C6H4 | 0.0251 | 0.0289 | 0.0333 | 0.0383 | 0.0441 |

| 4-OCH3 C6H4 | 0.0098 | 0.0114 | 0.0132 | 0.0153 | 0.0177 |

| 4-OH C6H4 | 0.0189 | 0.0218 | 0.0251 | 0.0289 | 0.0333 |

| 4-Cl C6H4 | 0.0055 | 0.0064 | 0.0075 | 0.0087 | 0.0101 |

| 3-Cl C6H4 | 0.0125 | 0.0145 | 0.0168 | 0.0194 | 0.0225 |

| 4-F C6H4 | 0.0109 | 0.0126 | 0.0146 | 0.0169 | 0.0196 |

| 3-NO2 C6H4 | 0.0087 | 0.0101 | 0.0117 | 0.0135 | 0.0156 |

| C6H5 | 0.0142 | 0.0164 | 0.0190 | 0.0219 | 0.0254 |

| C4H3O (Furan) | 0.0383 | 0.0441 | 0.0510 | 0.0589 | 0.0681 |

| -CH=CH, C6H5 | 0.0289 | 0.0333 | 0.0385 | 0.0445 | 0.0515 |

Data is presented as mass fraction solubility. The general structure of the pyrimidine derivatives is provided in the cited source.[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[5]

Materials:

-

Test aminopyrimidine compound

-

Selected solvent (e.g., purified water, buffer of specific pH, organic solvent)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid aminopyrimidine compound to a glass vial containing a known volume of the solvent. Ensure there is undissolved solid material present.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.[8]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved aminopyrimidine compound.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.

Stability of Aminopyrimidine Compounds

The chemical stability of aminopyrimidine compounds is a critical parameter that influences their shelf-life, formulation, and safety profile. Degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify the likely degradation products and establish the degradation pathways of a drug substance.[9] This information is essential for developing stability-indicating analytical methods.

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C, for up to 7 days.[9] |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C, for up to 7 days.[9] |

| Oxidation | 3% to 30% H2O2, room temperature, for up to 7 days.[9] |

| Thermal Degradation | Dry heat at 40-80°C.[10] |

| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[10] |

One study on the hydrolytic deamination of 2- and 4-aminopyrimidines in alkaline solutions found that the rate of deamination is first-order with respect to both the amine and hydroxide concentrations in dilute alkali.[11] Another study on imatinib, which contains a pyrimidine moiety, identified specific degradation products under acidic, alkaline, and oxidative stress conditions using HPLC, NMR, and MS techniques.[12]

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[13]

Materials:

-

Aminopyrimidine compound

-

Forced degradation samples (from acid, base, oxidative, thermal, and photolytic stress)

-

HPLC system with a suitable detector (e.g., photodiode array detector)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water)

-

Buffers and pH adjusting reagents

Procedure:

-

Method Development:

-

Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a generic gradient of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[14]

-

Wavelength Selection: Use a photodiode array detector to determine the optimal wavelength for detecting the parent compound and any degradation products.

-

Gradient Optimization: Adjust the gradient profile (slope and duration) to achieve baseline separation of the parent peak from all degradation product peaks.

-

pH Optimization: Evaluate the effect of mobile phase pH on the retention and resolution of the analytes, especially for ionizable aminopyrimidine compounds.

-

-

Forced Degradation Sample Analysis:

-

Inject the stressed samples into the developed HPLC system.

-

Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can resolve the parent drug from its degradation products, process impurities, and placebo components. This is achieved by spiking the drug substance with known impurities and analyzing the forced degradation samples.[15]

-

Linearity and Range: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[15]

-

Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of the drug substance and its impurities.[15]

-

Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[16]

-

Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[15]

-

Signaling Pathways and Experimental Workflows

Aminopyrimidine derivatives are known to interact with various signaling pathways, making them attractive candidates for targeted therapies.

Wnt Signaling Pathway Inhibition

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryonic development. Its aberrant activation is implicated in several cancers.[17] Certain 2-aminopyrimidine derivatives have been identified as inhibitors of this pathway.[17] These inhibitors are thought to act downstream of the destruction complex, which includes GSK3β, leading to a decrease in the nuclear accumulation of β-catenin and subsequent downregulation of TCF/LEF target gene expression.[18][19]

Caption: Simplified Wnt Signaling Pathway and the inhibitory action of aminopyrimidine compounds.

Kinase Inhibition

The aminopyrimidine scaffold is a privileged structure in the design of protein kinase inhibitors due to its ability to mimic the adenine core of ATP, enabling competitive binding to the ATP-binding pocket of kinases.[20] This has led to the development of numerous aminopyrimidine-based drugs targeting various kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[20][21][22]

Caption: General mechanism of kinase inhibition by aminopyrimidine compounds via ATP competition.

Experimental Workflow Visualizations

The following diagrams illustrate the typical workflows for determining the solubility and stability of aminopyrimidine compounds.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: General workflow for forced degradation studies and stability-indicating method development.

Conclusion

A thorough understanding of the solubility and stability of aminopyrimidine compounds is indispensable for their successful development as therapeutic agents. This guide has provided a compilation of quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and visualizations of key signaling pathways and experimental workflows. By leveraging this information, researchers and drug development professionals can make more informed decisions in lead optimization, formulation development, and ultimately, the advancement of novel aminopyrimidine-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. scispace.com [scispace.com]

- 10. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 11. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Pyrimidine-Based Drugs: A Technical Guide

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As fundamental components of nucleic acids, pyrimidines play a crucial role in numerous biological processes, making them an attractive target for drug development.[1][2] This technical guide provides an in-depth overview of the therapeutic applications of pyrimidine-based drugs, with a focus on their use in oncology and virology. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties.[2][3][4] Marketed drugs such as 5-fluorouracil, zidovudine, and imatinib highlight the clinical success of pyrimidine-based therapeutics.[5] This guide will delve into the mechanisms of action, synthesis, and biological evaluation of these important compounds.

I. Pyrimidine-Based Drugs in Cancer Therapy

Pyrimidine analogs are a major class of antineoplastic agents that function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[6][7] They can be broadly categorized into fluoropyrimidines, deoxycytidine analogues, and inhibitors of key signaling pathways.

Mechanism of Action

The primary mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines.[5] By blocking TS, these drugs deplete the intracellular pool of thymidine triphosphate (dTTP), leading to the misincorporation of uracil into DNA, which triggers DNA damage and apoptosis.[8]

Another key mechanism is the direct incorporation of pyrimidine analogs into DNA and RNA, leading to chain termination and dysfunction.[6][8] Furthermore, many newer pyrimidine derivatives are designed to inhibit specific protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[3][9][10]

Key Signaling Pathways

Several signaling pathways are implicated in the anticancer effects of pyrimidine-based drugs. The inhibition of these pathways can lead to cell cycle arrest and apoptosis.

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis.[3] Many pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR, which are prevalent in various cancers, particularly non-small cell lung cancer.[9][11]

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine-Based Drugs.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[4] Pyrimidine derivatives can inhibit key components of this pathway, leading to the suppression of tumor growth.[12]

References

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]